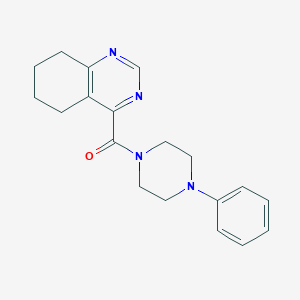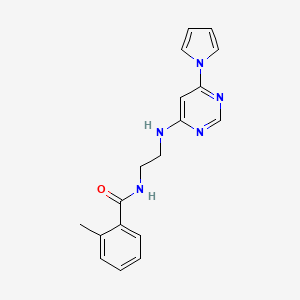
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide” is a complex organic compound that contains several functional groups and rings, including a pyrrole ring and a pyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, and it is colorless volatile liquid that readily polymerizes in air. Pyrimidine is a basic aromatic ring that is found in many natural compounds, such as nucleotides, vitamins, and alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring and a pyrimidine ring, both of which are aromatic and contribute to the compound’s stability. The presence of the amide group (-CONH2) could allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group (-NH2) could participate in acid-base reactions, and the amide group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents. The compound’s aromatic rings could contribute to its stability and resistance to reactions that would break these rings .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The compound has been found to exhibit anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Anticancer Properties
Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . The derivative 2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol selectively inhibited Aurora kinase A (AURKA) activity . This derivative reduced clonogenicity, arrested the cell cycle at the G2/M phase, and induced caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Inhibition of Aurora Kinase A
The compound has been found to inhibit Aurora kinase A (AURKA) activity . AURKA is a protein that functions in the attachment of the mitotic spindle to the centromere. Inhibition of AURKA can lead to the arrest of the cell cycle, which can be beneficial in the treatment of cancer .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents .
Antiviral Activity
Pyrimidine derivatives are also known to exhibit antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral agents .
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activity . This suggests that the compound could potentially be used in the development of new antitumor agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMOHGZEHZKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

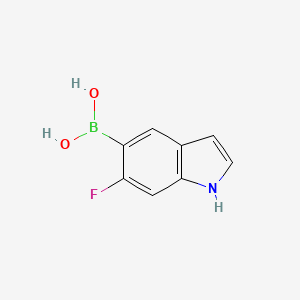
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

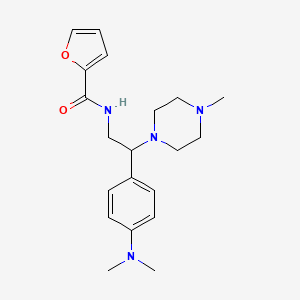
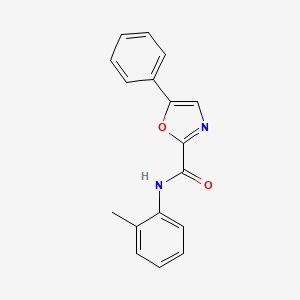
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

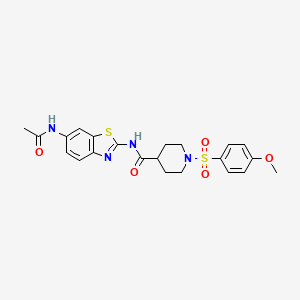
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)
